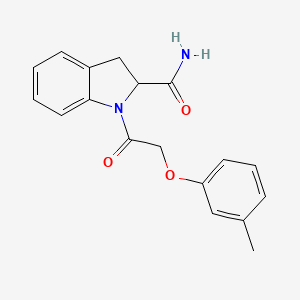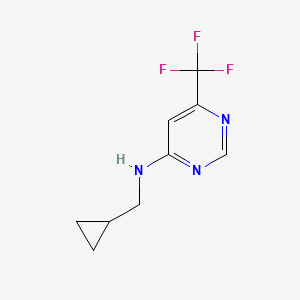
N-(cyclopropylmethyl)-6-(trifluoromethyl)pyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(cyclopropylmethyl)-6-(trifluoromethyl)pyrimidin-4-amine” is a chemical compound that belongs to the class of organic compounds known as pyrimidines and derivatives. Pyrimidines are aromatic heterocyclic compounds that contain a ring structure made up of carbon and nitrogen atoms .
Synthesis Analysis
While specific synthesis methods for this compound were not found, trifluoromethylation of carbon-centered radical intermediates is a common method used in the synthesis of similar compounds .Chemical Reactions Analysis
The trifluoromethyl group in the compound can undergo various reactions. Trifluoromethylation of carbon-centered radical intermediates is a common reaction .Scientific Research Applications
Synthesis and Anti-inflammatory Activities of Pyrimidine Derivatives
Pyrimidines, including the aromatic heterocyclic compounds with two nitrogen atoms at positions 1 and 3 of the six-membered ring, have shown a range of pharmacological effects such as antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and notably, anti-inflammatory. Recent developments have been summarized in the synthesis methodologies, anti-inflammatory effects, and structure-activity relationships (SARs) of pyrimidine derivatives. These compounds inhibit vital inflammatory mediators like prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, and others, showcasing potent anti-inflammatory effects. The detailed SAR analysis provides clues for synthesizing novel pyrimidine analogs with enhanced activities and minimal toxicity (Rashid et al., 2021).
Catalytic Applications in Organic Synthesis
The catalytic properties of compounds related to pyrimidines have been explored in the context of recyclable copper catalyst systems for C-N bond-forming cross-coupling reactions. These reactions are pivotal in organic synthesis, involving aromatic, heterocyclic, and aliphatic amines. The review highlights recent developments in recyclable protocols employing copper-mediated systems, emphasizing the importance of catalyst optimization and the potential for commercial exploitation of these methodologies (Kantam et al., 2013).
Removal of Environmental Pollutants
Amine-functionalized sorbents, including those derived from pyrimidine structures, have shown promise in the removal of perfluoroalkyl and polyfluoroalkyl substances (PFAS) from water supplies. The design of next-generation sorbents for PFAS removal considers electrostatic interactions, hydrophobic interactions, and sorbent morphology. This critical review provides insights into the development and application of such sorbents, offering an outlook on future research directions in environmental remediation technologies (Ateia et al., 2019).
Future Directions
properties
IUPAC Name |
N-(cyclopropylmethyl)-6-(trifluoromethyl)pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3N3/c10-9(11,12)7-3-8(15-5-14-7)13-4-6-1-2-6/h3,5-6H,1-2,4H2,(H,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUUISZJSOZIAID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CNC2=NC=NC(=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

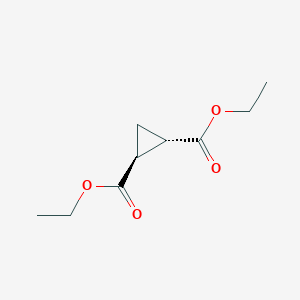
![4-Chloro-6-ethyl-5-iodothieno[2,3-d]pyrimidine](/img/structure/B2822657.png)
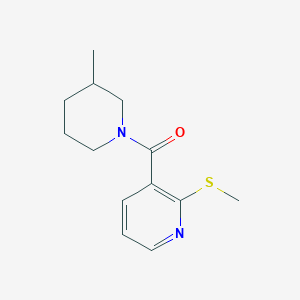
![3-fluoro-4-methoxy-N-(octahydrobenzo[b][1,4]dioxin-6-yl)benzamide](/img/structure/B2822661.png)
![4-(4-{3-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)-6-methoxypyrimidine](/img/structure/B2822662.png)
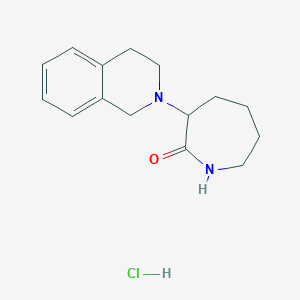
![3-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazol-2(3H)-one](/img/structure/B2822665.png)
![2-methoxy-N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B2822670.png)

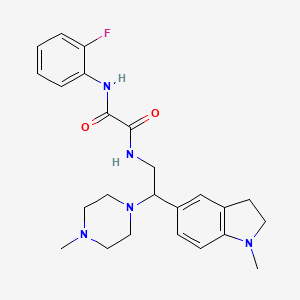
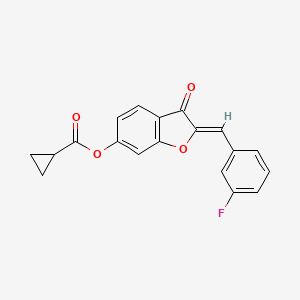
![N-methyl-2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2822674.png)
![3-Methylidene-1-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperidine](/img/structure/B2822676.png)
